2,6-Dibromo-3,5-difluoropyridine

Basicity Acid-Base Chemistry Reactivity Prediction

Researchers seeking a versatile fluorinated pyridine building block for sequential cross-coupling often encounter inconsistent reactivity or supply gaps with non-fluorinated analogs. 2,6-Dibromo-3,5-difluoropyridine resolves this with a distinct 2,6-dibromo-3,5-difluoro substitution pattern that enables orthogonal Suzuki/ Negishi/ Sonogashira couplings (85%+ efficiency reported for Negishi on analog scaffold). • Two bromine leaving groups permit sequential C-C bond formation for rapid biaryl library synthesis. • Electron-withdrawing fluorines activate the 4-position for regioselective lithiation and SNAr functionalization. • Reduced basicity (pKa ~ -8.5) improves metabolic stability and environmental persistence in agrochemical leads. Standard purity ≥95%; shipped under ambient conditions with recommended storage at 2-8°C under inert atmosphere.

Molecular Formula C5HBr2F2N
Molecular Weight 272.87 g/mol
CAS No. 210169-13-4
Cat. No. B1298664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3,5-difluoropyridine
CAS210169-13-4
Molecular FormulaC5HBr2F2N
Molecular Weight272.87 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1F)Br)Br)F
InChIInChI=1S/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
InChIKeyVOFPGLZHLDBACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-3,5-difluoropyridine: Halogenated Building Block


2,6-Dibromo-3,5-difluoropyridine (CAS 210169-13-4) is a polyhalogenated heterocyclic compound with the molecular formula C₅HBr₂F₂N and a molecular weight of 272.87 g/mol . It features a pyridine ring with bromine atoms at the 2- and 6-positions and fluorine atoms at the 3- and 5-positions, a distinct substitution pattern that imparts unique physicochemical properties and reactivity profiles compared to its non-fluorinated or differently halogenated analogs . This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where its halogenated structure enables selective cross-coupling and nucleophilic substitution reactions [1].

2,6-Dibromo-3,5-difluoro substitution pattern enables sequential cross-coupling at C–Br positions
Electron-withdrawing fluorine atoms modulate pyridine basicity and ring electronics
Lower predicted boiling point than non-fluorinated analog may simplify distillation-based purification

Risks of Substituting 2,6-Dibromo-3,5-difluoropyridine


Substituting 2,6-dibromo-3,5-difluoropyridine with a non-fluorinated or differently halogenated pyridine derivative can lead to significant deviations in experimental outcomes due to marked differences in basicity, physical properties, and reactivity. The presence of two fluorine atoms at the 3- and 5-positions dramatically reduces the pKa of the pyridine nitrogen compared to non-fluorinated analogs , affecting its ability to participate in acid-base reactions or coordinate to metals. Furthermore, the unique substitution pattern influences the compound's boiling point and density , which are critical parameters for purification, formulation, and process development. The following quantitative evidence guide details these critical differentiators to support informed procurement and experimental design decisions.

Basicity shift
Non-fluorinated analogs exhibit higher pyridine basicity; replacing with them may alter acid/base behavior, metal coordination, and solubility in acidic media.
Boiling point deviation
Differently halogenated analogs can boil 40–50 °C higher; substituting may change distillation profiles and thermal separation requirements.
Density mismatch
Non-fluorinated 2,6-dibromopyridine has lower density (~2.06 vs ~2.21 g/cm³); substitution may influence biphasic partitioning and large-scale handling.

2,6-Dibromo-3,5-difluoropyridine vs Non-Fluorinated Analogs


Basicity vs. 2,6-Dibromopyridine

The predicted pKa of 2,6-dibromo-3,5-difluoropyridine is -8.49, which is substantially lower than the predicted pKa of -3.65 for its non-fluorinated analog, 2,6-dibromopyridine . This 4.84 unit decrease in pKa indicates a significantly reduced basicity of the pyridine nitrogen, a direct consequence of the electron-withdrawing effect of the fluorine atoms at the 3- and 5-positions.

Basicity (pKa)
Cross-study comparable
−8.49 (fluorinated) vs −3.65 (non-fluorinated)
ΔpKa −4.84 indicates substantially reduced basicity
Predicted values; influences protonation and ligand behavior
Basicity Acid-Base Chemistry Reactivity Prediction

Boiling Point vs. 2,6-Dibromopyridine

The predicted boiling point of 2,6-dibromo-3,5-difluoropyridine is 206.5 °C, which is significantly lower than the reported boiling point range of 249-255 °C for 2,6-dibromopyridine . This represents a decrease of approximately 42-48 °C.

Boiling point
Cross-study comparable
206.5 °C (predicted) vs 249–255 °C (reported for non-fluorinated analog)
~42–48 °C lower boiling point may support easier distillation
Predicted vs experimentally reported; pressure conditions noted
Physical Properties Volatility Purification

Density vs. 2,6-Dibromopyridine

The predicted density of 2,6-dibromo-3,5-difluoropyridine is 2.210 g/cm³, which is higher than the reported density of approximately 2.059 g/cm³ for 2,6-dibromopyridine . This represents an increase of about 0.151 g/cm³ or roughly 7.3%.

Density
Cross-study comparable
2.210 g/cm³ (predicted) vs ~2.059 g/cm³ (reported for non-fluorinated analog)
~7.3% higher density; affects biphasic behavior and handling
Predicted value at room temperature
Physical Properties Formulation Material Science

Negishi Cross-Coupling Reactivity

In a direct comparative study, 2,6-dibromopyridine underwent a Negishi cross-coupling reaction with IZnCH₂CH₂Rf8 in the presence of trans-Cl₂Pd(PPh₃)₂ to yield the disubstituted product in 85% yield [1]. Under identical conditions, the regioisomeric 3,5-dibromopyridine provided only a 31% yield, while 2,4,6-tribromopyridine gave a 61% yield. This demonstrates the high reactivity of the 2,6-dibromo substitution pattern. While direct data for the 3,5-difluorinated analog is not available in this study, the presence of electron-withdrawing fluorine atoms on the pyridine ring is expected to further modulate reactivity, typically by activating the ring toward nucleophilic aromatic substitution and potentially affecting the rate of oxidative addition in palladium-catalyzed couplings.

Negishi coupling yield
Class-level inference
2,6-Dibromopyridine: 85% yield; 3,5-dibromopyridine: 31%
2,6-Dibromo pattern enhances coupling efficiency; 3,5-difluoro analog reactivity expected to be modulated
Data for non-fluorinated core; direct fluorinated analog data not available
Cross-Coupling Negishi Reaction Synthetic Efficiency

Applications of 2,6-Dibromo-3,5-difluoropyridine


Fluorinated Biaryl Pharmacophore Synthesis

The 2,6-dibromo substitution pattern, known for its high efficiency in cross-coupling reactions as demonstrated by the 85% yield for the non-fluorinated analog in Negishi couplings [1], makes 2,6-dibromo-3,5-difluoropyridine an ideal scaffold for constructing complex biaryl structures. The presence of fluorine atoms further enhances the scaffold's value by improving the metabolic stability and modulating the physicochemical properties of the final drug candidates. Researchers can exploit the orthogonal reactivity of the bromine atoms for sequential Suzuki-Miyaura or Sonogashira couplings to introduce diverse aryl or alkynyl groups, enabling the rapid exploration of chemical space around a fluorinated pyridine core.

Agrochemicals with Enhanced Environmental Persistence

The 3,5-difluoropyridine motif is a privileged structure in agrochemistry, often contributing to increased potency and environmental stability. The lower basicity of 2,6-dibromo-3,5-difluoropyridine (pKa -8.49) compared to its non-fluorinated counterpart (pKa -3.65) can be advantageous in designing active ingredients that require reduced protonation under physiological or environmental pH conditions. This compound serves as a key intermediate for introducing a fluorinated pyridyl group into herbicides, fungicides, or insecticides, potentially leading to products with improved efficacy and longer field half-lives.

Halogen Bonding in Crystal Engineering

The combination of heavy bromine atoms and highly electronegative fluorine atoms on the pyridine ring creates a unique electronic environment. The bromine atoms can act as robust halogen bond donors, while the electron-withdrawing fluorine atoms may polarize the σ-hole on bromine, potentially strengthening such interactions. The distinct solid-state packing observed in X-ray crystallographic studies of a derivative [2] suggests that 2,6-dibromo-3,5-difluoropyridine and its derivatives are promising tectons for crystal engineering, enabling the design of novel supramolecular architectures with tailored properties.

Advanced Materials via Regioselective SNAr

The electron-deficient nature of the pyridine ring, enhanced by the two fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). While the 2- and 6-positions are occupied by bromine, the 4-position is activated for functionalization. The reported generation of 4-lithio-2,6-dibromo-3,5-difluoropyridine [2] demonstrates the feasibility of selective metalation at the 4-position, opening avenues for introducing a wide range of electrophiles. This regioselective functionalization strategy is valuable for constructing more elaborate heterocyclic systems and functional materials.

Application
Selection Property
Validation Focus
Biaryl scaffold construction
Sequential C–Br cross-coupling potential
Reaction yield and selectivity under Pd catalysis
Agrochemical intermediate synthesis
Reduced basicity profile
Protonation state under process-relevant pH conditions
Crystal engineering tecton
Halogen-bond donor capability
Solid-state packing and supramolecular assembly
Regioselective functionalization
4-Position lithiation feasibility
Electrophilic trapping and heterocycle elaboration

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